Ethyl 5-benzyloxypentanoate
Description
Ethyl 5-benzyloxypentanoate is an ester derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the fifth carbon of a pentanoate backbone. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving benzyl halides or aldehydes (e.g., benzaldehyde in Schiff base formation) . The benzyloxy group enhances lipophilicity, influencing solubility and metabolic stability, making these esters valuable in pharmaceutical and agrochemical intermediates .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 5-phenylmethoxypentanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(15)10-6-7-11-16-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 |
InChI Key |
JDUWLFPVQJIKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features, molecular formulas, and applications of Ethyl 5-benzyloxypentanoate and analogs:
Physicochemical Properties
- Lipophilicity: Benzyloxy and diphenyl groups (e.g., in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
- Reactivity: Alkyne-containing esters (e.g., diphenylpent-2-ynoate) undergo click chemistry (e.g., Huisgen cycloaddition) . Cyclobutyl ketones (e.g., Ethyl 5-(3-oxocyclobutyl)pentanoate) exhibit strain-driven reactivity, facilitating ring-opening polymerizations .
Stability and Degradation
- Ester Hydrolysis: Electron-withdrawing groups (e.g., nitro in benzimidazole analogs) slow hydrolysis, whereas electron-donating groups (e.g., amino) accelerate it .
- Oxidative Sensitivity : Diphenyl-alkyne esters degrade under prolonged exposure to oxygen, necessitating inert storage conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-benzyloxypentanoate, and how can reaction efficiency be validated?
- Methodological Answer : this compound is typically synthesized via esterification of 5-benzyloxypentanoic acid with ethanol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The benzyloxy group serves as a protecting moiety for alcohols during synthesis. Reaction efficiency can be validated by monitoring the disappearance of the carboxylic acid starting material via thin-layer chromatography (TLC) or quantitative NMR spectroscopy. For reproducibility, experimental protocols must detail stoichiometry, solvent selection, and purification steps .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm ester formation and benzyloxy group integrity.
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretches (~1740 cm) and ether (C-O) bonds (~1100 cm).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
- HPLC : For purity assessment, especially when isolating isomers or detecting byproducts. Ensure raw data and spectral interpretations are included in supporting information for peer review .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For higher purity, recrystallization from ethanol or diethyl ether may be employed. Monitor fractions via TLC and validate final purity using HPLC (>98% by area under the curve). Documentation should specify solvent ratios, column dimensions, and retention factors to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent polarity, or temperature. To address this:
Design of Experiments (DOE) : Systematically test variables (e.g., catalyst type, solvent) using factorial designs.
Kinetic Studies : Compare reaction rates under controlled conditions.
Cross-Validation : Replicate published protocols with identical reagents and equipment.
Discrepancies should be analyzed through error propagation models and reported with raw datasets in supplementary materials .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts like Jacobsen’s salen complexes or Noyori-type catalysts for kinetic resolution.
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for separation.
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) and correlate with reaction conditions (temperature, solvent). Publish chiral HPLC traces and CD spectra to support claims .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation?
- Methodological Answer : Stability studies should assess:
- Thermal Degradation : Accelerated aging at 40°C–60°C, monitored via NMR for ester hydrolysis or benzyloxy deprotection.
- Photostability : Expose to UV light (254 nm) and analyze by HPLC-MS for oxidation products.
- Storage Recommendations : Store at -20°C under inert atmosphere (argon) to minimize hydrolysis. Include degradation kinetics and Arrhenius plots in supplementary data .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are appropriate for analyzing yield variations in this compound synthesis?
- Methodological Answer : Use ANOVA to compare yields across experimental groups (e.g., catalyst types). For small datasets, apply non-parametric tests (Mann-Whitney U). Report confidence intervals (95%) and effect sizes. Raw data should be archived in repositories like Zenodo or Figshare for transparency .
Q. How should researchers document synthetic protocols to ensure reproducibility in peer-reviewed journals?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental Section : Include molar ratios, solvent purity, and equipment specifications.
- Supporting Information : Provide NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if applicable).
- Ethical Reporting : Disclose failed attempts and unanticipated byproducts to aid troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
